molecular formula C6H6ClNO2 B2927456 Methyl 5-chloro-1H-pyrrole-2-carboxylate CAS No. 1757-31-9

Methyl 5-chloro-1H-pyrrole-2-carboxylate

Cat. No.: B2927456
CAS No.: 1757-31-9
M. Wt: 159.57
InChI Key: YXDKRRSLSSBHFH-UHFFFAOYSA-N
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Description

Methyl 5-chloro-1H-pyrrole-2-carboxylate (CAS 1757-31-9) is a halogen-substituted pyrrole ester that serves as a crucial synthetic intermediate in medicinal chemistry and drug discovery. This structural motif is an integral molecular fragment found in bioactive marine natural products and synthetic anti-infectives . Its primary research value lies in its application as a key building block for the development of novel antibacterial agents, particularly as a precursor for compounds that inhibit bacterial DNA gyrase and topoisomerase IV—essential enzymes for bacterial DNA replication . The presence of the chlorine substituent and the ester functional group makes this compound a versatile precursor for further chemical modifications, including cross-coupling reactions to create more complex molecules for biological evaluation . Researchers utilize this compound to synthesize analogues with significantly reduced lipophilicity while retaining potent, single-digit nanomolar on-target enzymatic inhibition, as demonstrated in the development of gram-positive antibacterial agents . This product is intended for research purposes and is strictly designated "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-chloro-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2/c1-10-6(9)4-2-3-5(7)8-4/h2-3,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDKRRSLSSBHFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 5 Chloro 1h Pyrrole 2 Carboxylate and Analogous Pyrrole Carboxylates

Direct Synthetic Routes to Halogenated Pyrrole-2-Carboxylates

Direct halogenation of pre-formed pyrrole (B145914) rings is a common strategy for producing compounds such as Methyl 5-chloro-1H-pyrrole-2-carboxylate. The choice of halogenating agent and reaction conditions is crucial to control the regioselectivity and extent of halogenation.

The pyrrole ring is highly reactive towards electrophiles, and halogenation typically occurs readily. wikipedia.org However, direct chlorination can sometimes lead to over-chlorination and the formation of undesirable side-products. google.com Common halogenating agents include N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), and chlorine gas. wikipedia.orggoogle.com

Research has shown the selective chlorination of pyrrole-2-carboxylate derivatives. For example, the formylation of 1-phenylpyrrole (B1663985) followed by conversion to the methyl ester and subsequent chlorination can yield 4-chloro, 5-chloro, 4,5-dichloro, and 3,4,5-trichloro derivatives. researchgate.net A practical synthesis of 2-trichloroacetyl-4-chloro-5-methyl-1H-pyrrole involved the direct monochlorination of its precursor using N-chlorosuccinimide at room temperature, with the electrophilic chlorination selectively occurring at the position adjacent to the electron-donating methyl group. nih.gov This highlights the influence of existing substituents on the regioselectivity of halogenation. The literature describes a procedure for synthesizing 4-chloro-5-methyl-1H-pyrrole-2-carboxylic acid via the chlorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate with N-chlorosuccinimide at 0 °C, though it may require laborious chromatographic separation. nih.gov

SubstrateReagentConditionsProduct(s)Reference
Methyl 1-phenylpyrrole-2-carboxylateChlorinating AgentNot specified4-chloro, 5-chloro, 4,5-dichloro, 3,4,5-trichloro derivatives researchgate.net
2-Trichloroacetyl-5-methyl-1H-pyrroleN-chlorosuccinimide (NCS)Dichloromethane, r.t.2-Trichloroacetyl-4-chloro-5-methyl-1H-pyrrole (61% yield) nih.gov
Ethyl 5-methyl-1H-pyrrole-2-carboxylateN-chlorosuccinimide (NCS)0 °C4-chloro-5-methyl-1H-pyrrole-2-carboxylic acid nih.gov

Chlorination can also be performed on precursors to the final pyrrole-2-carboxylate. One study reported the chlorination of pyrryl-2-glyoxylic acid and its derivatives as a route to synthesizing O,O′-dimethylpyoluteorin. researchgate.net In a related context, the reaction of indole-2-carboxylic acid with ethyl N,N-dichlorocarbamate resulted in a 3,3,5-trichlorooxindole, demonstrating that the carboxylic acid group can direct reactivity and undergo transformation during chlorination. researchgate.net In contrast, using methyl indole-2-carboxylate (B1230498) under similar conditions yielded a mixture of chlorinated oxindole-3-carboxylates. researchgate.net These examples show that the nature of the precursor (e.g., carboxylic acid vs. ester) significantly influences the outcome of the chlorination reaction.

Cyclization Reactions in the Synthesis of Pyrrole-2-Carboxylates

Cyclization reactions are fundamental to constructing the pyrrole core itself. Several classic and modern methods are employed to synthesize substituted pyrroles, which can then be functionalized or are already suitably substituted to be precursors for compounds like this compound.

Classic methods for pyrrole synthesis include the Paal-Knorr, Hantzsch, and Knorr syntheses. researchgate.netpharmaguideline.com The Paal-Knorr synthesis, for instance, involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine to form the substituted pyrrole. pharmaguideline.com The Knorr pyrrole synthesis typically involves the reaction of an α-amino ketone with a compound containing an activated methylene (B1212753) group. wikipedia.orgpharmaguideline.com

More recent advancements have expanded the scope of cyclization strategies. Examples include:

Gold-catalyzed hydroamination: An intramolecular cyclization of enyne sulfonamides catalyzed by a dual IPrAuCl/AgNTf₂ system can produce substituted pyrroles. nih.gov

Allene-based synthesis: Pentasubstituted hydroxypyrroles can be assembled from the reaction of 1,2-diaza-1,3-dienes, primary amines, and 2,3-allenoates. nih.gov

Iodine-mediated synthesis: 2,3,5-trisubstituted pyrroles can be formed using arylacetylenes and β-enaminones in the presence of potassium carbonate and DMSO. nih.gov

Base-mediated cyclization: N-propargylamines can undergo an efficient intramolecular cyclization mediated by a base to yield structurally diverse pyrroles. organic-chemistry.org

These methods demonstrate the versatility of cyclization reactions in creating a wide array of pyrrole structures, which are essential starting points for more complex derivatives.

Transition Metal-Catalyzed Syntheses of Pyrrole-2-Carboxylates

Transition metal catalysis has become an indispensable tool in organic synthesis, offering efficient and selective routes to complex molecules. rawdatalibrary.net The synthesis of pyrroles and their derivatives has significantly benefited from these developments, enabling reactions that are often more atom-economical and tolerant of various functional groups than traditional methods. rawdatalibrary.netelsevierpure.com Catalysts based on metals such as rhodium, zinc, iridium, and iron have been successfully employed. organic-chemistry.orgacs.org

Iridium-catalyzed C-H borylation has emerged as a powerful method for the functionalization of arenes and heteroarenes. illinois.edunih.govumich.edu This reaction allows for the direct conversion of a C-H bond to a C-B bond, installing a versatile boronic ester group onto the molecule. illinois.edu The resulting organoboron compounds are key intermediates for subsequent cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

The regioselectivity of iridium-catalyzed borylation is typically governed by steric effects, with the catalyst preferentially activating the most accessible C-H bonds. illinois.edunih.gov However, with heterocyclic substrates, electronic effects can also play a significant role in determining the site of borylation. nih.gov The catalytic cycle is understood to involve an Ir(III)-Ir(V) pathway. illinois.edu

This strategy can be applied to pyrrole derivatives. A pyrrole ring can be borylated using an iridium catalyst and a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂). The resulting borylated pyrrole can then be coupled with a suitable halide partner in a subsequent step to introduce desired substituents. One-pot procedures combining iridium-catalyzed C-H borylation with Sonogashira cross-coupling have been developed for aryl bromides, demonstrating the potential for tandem functionalization. nih.gov

Reaction TypeCatalyst SystemKey FeaturesApplicationReference
C-H Borylation[Ir(OMe)(COD)]₂ / di-tert-butylbipyridylSterically controlled regioselectivitySynthesis of biarylboronic esters researchgate.net
One-Pot Borylation/Sonogashira Coupling(Ind)Ir(cod)/dmpeTolerates aryl bromides for subsequent couplingAccess to borylated aryl alkynes nih.gov

Iron catalysis is highly attractive due to the low cost, low toxicity, and environmental friendliness of iron. bohrium.com Various iron-catalyzed methods have been developed for the synthesis of pyrroles and related azacycles. bohrium.com

A notable method for the synthesis of alkyl 1H-pyrrole-2-carboxylates involves the reaction of 1H-pyrrole derivatives with carbon tetrachloride and an alcohol in the presence of an iron-containing catalyst. researchgate.netbohrium.compleiades.online This reaction can produce quantitative yields of the desired pyrrole-2-carboxylates. pleiades.online The proposed mechanism involves the formation of a trichloromethyl derivative as an intermediate. researchgate.net A variety of iron catalysts, including iron(III) acetylacetonate (B107027) (Fe(acac)₃) and iron(II) acetate (B1210297) (Fe(OAc)₂), have been shown to be effective. researchgate.net This approach represents a general method for introducing a carboxy group into the pyrrole ring. bohrium.com More broadly, iron catalysts like iron(III) chloride (FeCl₃) have been used in multi-component reactions to generate highly functionalized pyrroles with good tolerance for various functional groups. bohrium.com

Cycloaddition Reactions ([3+2], [4+1], [2+2+1])

Cycloaddition reactions are powerful methods for the construction of cyclic compounds, including the pyrrole ring system. These reactions involve the combination of two or more unsaturated molecules to form a new ring.

[3+2] Cycloaddition: This is one of the most common approaches for synthesizing five-membered heterocyclic rings like pyrroles. nih.gov This reaction involves a three-atom component reacting with a two-atom component. A prominent example is the reaction using tosylmethyl isocyanides (TosMIC) as a three-atom synthon, which reacts with electron-deficient alkenes in what is known as the Van Leusen pyrrole synthesis. nih.gov This method is highly versatile for creating polysubstituted pyrroles. researchgate.net Another approach involves the silver-catalyzed formal [3+2] cycloaddition between cyclopropanols (acting as a C3 subunit) and imines (a two-atom subunit), which proceeds under mild conditions to yield a variety of polysubstituted pyrroles. organic-chemistry.org Additionally, an efficient iron-catalyzed radical cycloaddition of enamides and 2H-azirines has been developed for the synthesis of triaryl-substituted pyrroles from readily available starting materials. organic-chemistry.org The reaction of azomethine ylides with maleimides is another example of a [3+2] cycloaddition used to form pyrrole-containing fused ring systems. rsc.org

[4+1] Cycloaddition: This strategy involves the combination of a four-atom component with a single-atom component to form the five-membered pyrrole ring. A metal-free synthesis of pyrroles has been established through a formal [4+1] cycloaddition of an allyl ketone and an amine. acs.org The reaction is initiated by the activation of the C-C double bond in the allyl ketone, followed by nucleophilic addition of a primary amine and subsequent internal condensation and aromatization to form the substituted pyrrole. acs.org

Cycloaddition TypeReactantsCatalyst/ConditionsProduct Type
[3+2]Tosylmethyl isocyanides (TosMIC) and AlkenesBasePolysubstituted pyrroles
[3+2]Cyclopropanols and IminesSilver-catalyzedPolysubstituted pyrroles organic-chemistry.org
[3+2]Enamides and 2H-AzirinesIron-catalyzedTriaryl-substituted pyrroles organic-chemistry.org
[4+1]Allyl Ketone and AmineMetal-freeSubstituted pyrroles acs.org

Other Synthetic Approaches to Functionalized Pyrrole Systems

Beyond cycloadditions, other named reactions and classical organic reactions are instrumental in the synthesis and functionalization of pyrrole carboxylates and related structures.

The Van Leusen reaction is a specific and widely used [3+2] cycloaddition for synthesizing pyrroles. nih.gov This method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which acts as a versatile C-N=C synthon. organic-chemistry.org The reaction mechanism begins with the deprotonation of TosMIC by a base, forming a carbanion. nih.gov This carbanion then attacks a Michael acceptor, such as an α,β-unsaturated ester, ketone, or nitrile. nih.gov The resulting intermediate undergoes an intramolecular cyclization, followed by the elimination of the tosyl group to yield the aromatic pyrrole ring. nih.gov

This reaction is highly valued for its operational simplicity, the stability and commercial availability of TosMIC, and its tolerance for a broad range of substrates. nih.gov It provides a direct route to 3,4-disubstituted or 3-substituted pyrroles. nih.gov For instance, the reaction of TosMIC with methyl 3-arylacrylate esters leads to the formation of 4-aryl-3-(methoxycarbonyl)-pyrroles. nih.gov The versatility of the Van Leusen reaction allows for the synthesis of complex pyrrole derivatives, including 3-aroyl-4-heteroaryl pyrroles, by using appropriately substituted enones as the Michael acceptor. mdpi.comresearchgate.net

Michael Acceptor TypeExample SubstrateResulting Pyrrole Substituents
Alkene with an Ester GroupMethyl 3-arylacrylate4-aryl-3-(methoxycarbonyl) nih.gov
Alkene with a Keto GroupChalcones3-aroyl-4-aryl mdpi.comresearchgate.net
Alkene with a Nitro GroupNitroalkenes3-substituted or 3,4-disubstituted nih.gov
Alkene with a Cyano Groupα,β-unsaturated nitriles3-substituted or 3,4-disubstituted nih.gov

Friedel–Crafts acylation is a fundamental method for introducing an acyl group onto an aromatic ring, and it is frequently applied to the modification of pyrrole systems. nsf.gov The reaction typically involves an acyl halide or anhydride (B1165640) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.gov For pyrroles, acylation generally occurs preferentially at the C2 position due to the higher electron density at this position. youtube.com

However, the regioselectivity can be influenced by the reaction conditions and the nature of the substituents on the pyrrole ring. For instance, the Friedel-Crafts acylation of N-p-toluenesulfonylpyrrole with AlCl₃ as the catalyst can lead to the 3-acyl derivative as the major product, proceeding through an organoaluminum intermediate. nih.gov The use of weaker Lewis acids or less than one equivalent of AlCl₃ can increase the proportion of the 2-acyl product. nih.gov

To overcome the often harsh conditions of traditional Friedel-Crafts reactions, milder and more sustainable methods have been developed. These include the use of organocatalysts like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), which has been shown to be effective for the regioselective C2-acylation of pyrroles in high yields. acs.org Metal triflates have also been employed as efficient catalysts for these acylations. acs.org In recent years, novel approaches such as using the confined space of a self-assembled resorcinarene (B1253557) capsule have demonstrated the ability to catalyze the Friedel–Crafts benzoylation of N-methylpyrrole in a metal-free system. nih.gov This supramolecular approach can also influence the regiochemistry of the reaction. nih.gov

Catalyst / PromoterAcylating AgentKey Feature
Aluminum chloride (AlCl₃)Acyl halidesCan favor C3-acylation on N-sulfonylated pyrroles. nih.gov
1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)Acyl halidesOrganocatalyst for regioselective C2-acylation. acs.org
Metal Triflates (e.g., Yb(OTf)₃)Acyl chloridesCatalytic and efficient, can be used in ionic liquids. acs.org
Resorcinarene CapsuleBenzoyl chloridesSupramolecular, metal-free catalysis with confinement effects. nih.gov

Chemical Reactivity and Transformation of Methyl 5 Chloro 1h Pyrrole 2 Carboxylate

Electrophilic and Nucleophilic Substitution Reactions on the Pyrrole (B145914) Ring System

The pyrrole ring is inherently electron-rich and thus prone to electrophilic substitution. However, the presence of the electron-withdrawing carboxylate group at the C2 position deactivates the ring towards electrophilic attack. Conversely, this deactivation, coupled with the directing effect of the nitrogen atom, can influence the regioselectivity of substitution reactions.

Nucleophilic substitution on the pyrrole ring itself is less common due to the ring's electron-rich nature. However, under specific conditions or with highly activated nucleophiles, such reactions can be induced. The presence of the chloro group at the C5 position provides a site for potential nucleophilic aromatic substitution, although this is generally less facile than reactions at the halogen center of other aromatic systems.

Modifications of the Ester and Chloro Functional Groups

The ester and chloro groups are the primary sites for the functionalization of Methyl 5-chloro-1H-pyrrole-2-carboxylate.

Hydrolysis and Esterification Reactions

The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid, 5-chloro-1H-pyrrole-2-carboxylic acid, under either acidic or basic conditions. This transformation is a fundamental step in many synthetic routes, allowing for subsequent reactions such as amide bond formation. Conversely, the carboxylic acid can be re-esterified with various alcohols to introduce different alkyl or aryl groups, thereby modifying the compound's physical and chemical properties.

Nucleophilic Substitution at the Halogen Center

The chlorine atom at the C5 position is susceptible to nucleophilic substitution, providing a key avenue for introducing a wide array of functional groups. This reaction typically proceeds via an addition-elimination mechanism, facilitated by the electron-withdrawing nature of the adjacent ester group and the pyrrole nitrogen. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace the chloride, leading to the formation of diverse 5-substituted pyrrole-2-carboxylates.

Oxidative and Reductive Transformations

The pyrrole ring is sensitive to oxidation, which can lead to polymerization or the formation of various oxidized species, such as pyrrolinones or maleimides, depending on the reaction conditions and the oxidizing agent used. The chlorine and ester substituents can influence the outcome of these reactions.

Reduction of the pyrrole ring is also possible, typically requiring strong reducing agents, and can lead to the formation of pyrrolidines. The ester group can be reduced to an alcohol using reagents like lithium aluminum hydride, providing another handle for further synthetic modifications.

Palladium-Catalyzed Coupling Reactions of Halogenated Pyrroles

The chloro substituent in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling and Related Cross-Coupling Methods

The Suzuki-Miyaura coupling reaction, which involves the coupling of an organoboron reagent with a halide in the presence of a palladium catalyst and a base, is a widely used method for the functionalization of this compound. This reaction allows for the introduction of a variety of aryl, heteroaryl, and alkyl groups at the C5 position, leading to the synthesis of complex molecular architectures. Other related cross-coupling reactions, such as the Stille, Heck, and Sonogashira couplings, can also be employed to further diversify the substitution pattern of the pyrrole ring.

Decarboxylation and Formylation Pathways of Pyrrole Derivatives

The transformation of this compound often involves initial hydrolysis of the methyl ester to the corresponding carboxylic acid, which can then undergo decarboxylation. Alternatively, the pyrrole ring can be directly functionalized through formylation reactions.

A common pathway for the conversion of pyrrole-2-carboxylates to 2-formyl pyrroles involves a three-step sequence: hydrolysis of the ester, followed by decarboxylation of the resulting carboxylic acid, and subsequent formylation of the unsubstituted pyrrole. This multi-step approach can sometimes be low-yielding and require harsh reaction conditions.

Decarboxylation of 5-chloro-1H-pyrrole-2-carboxylic acid

The decarboxylation of pyrrole-2-carboxylic acids is typically facilitated by acidic conditions. The process involves the removal of the carboxyl group as carbon dioxide, leading to a pyrrole with a proton at the 2-position. For 5-chloro-1H-pyrrole-2-carboxylic acid, this reaction would yield 2-chloro-1H-pyrrole. The reaction generally proceeds by heating the carboxylic acid in the presence of an acid catalyst.

A general procedure for the hydrolysis of a similar heterocyclic ester, methyl 5-chloropyrazine-2-carboxylate, to its corresponding carboxylic acid involves the use of lithium hydroxide (B78521) in water. This suggests a potential first step for the decarboxylation pathway of this compound.

Table 1: General Conditions for Hydrolysis of Heterocyclic Esters

ReactantReagentsSolventProduct
Methyl 5-chloropyrazine-2-carboxylateLiOHWater5-chloropyrazine-2-carboxylic acid
This compound (Proposed)LiOHWater5-chloro-1H-pyrrole-2-carboxylic acid

This is a proposed reaction based on analogous transformations.

Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds, including pyrroles. The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).

Research has shown that the Vilsmeier-Haack reaction of N-alkylsuccinamidals with DMF and POCl₃ can be controlled to produce either 5-chloropyrrole-2-carboxaldehydes or 5-chloropyrrole-2,4-dicarboxaldehydes. This indicates that the chloro-substituted pyrrole ring is susceptible to formylation under these conditions.

Applying this to this compound, a direct formylation at an available position on the pyrrole ring could potentially occur, although the electron-withdrawing nature of the existing substituents might necessitate specific reaction conditions. The reaction would introduce a formyl group (-CHO) onto the pyrrole ring.

Table 2: Vilsmeier-Haack Reaction on Pyrrole Precursors

SubstrateReagentsProduct(s)
N-alkylsuccinamidalsDMF, POCl₃5-chloropyrrole-2-carboxaldehydes, 5-chloropyrrole-2,4-dicarboxaldehydes

This table illustrates the utility of the Vilsmeier-Haack reaction in generating chloro-substituted formylpyrroles from suitable precursors.

The direct formylation of this compound would be a valuable transformation for the synthesis of more complex pyrrole derivatives. However, detailed experimental findings for this specific reaction are not extensively documented in the provided search results. The reactivity would depend on the relative activating and deactivating effects of the chloro and methyl carboxylate groups on the different positions of the pyrrole ring.

Advanced Spectroscopic Characterization of Methyl 5 Chloro 1h Pyrrole 2 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For Methyl 5-chloro-1H-pyrrole-2-carboxylate, ¹H, ¹³C, and, in the case of fluorinated analogs, ¹⁹F NMR spectroscopy are instrumental in its characterization.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons on the pyrrole (B145914) ring, the methyl ester group, and the N-H proton. The chemical shifts (δ) of the pyrrole ring protons are influenced by the electron-withdrawing effects of the chloro and carboxylate groups.

For the parent compound, Pyrrole, the α-protons (H2/H5) typically resonate at approximately 6.7 ppm, while the β-protons (H3/H4) appear around 6.1 ppm. In this compound, the C5 proton is substituted with a chlorine atom. The proton at C3 is expected to be a doublet, coupled to the proton at C4. Similarly, the proton at C4 will also appear as a doublet, coupled to the H3 proton. The N-H proton signal is typically broad and its chemical shift is highly dependent on the solvent and concentration, but it is expected to appear downfield. The methyl protons of the ester group will present as a sharp singlet, typically in the range of 3.7-3.9 ppm.

To illustrate the expected chemical shifts, data for related pyrrole derivatives are presented in the table below.

CompoundH3 (ppm)H4 (ppm)H5 (ppm)OCH₃ (ppm)NH (ppm)
Pyrrole-2-carboxylic acid6.7516.1476.970-11.72
Methyl 1H-pyrrole-2-carboxylate~6.8~6.1~6.9~3.8~9.0
This compound (Expected) ~6.8-7.0 (d) ~6.1-6.3 (d) - ~3.8 (s) ~9.0-10.0 (br s)

Data for Pyrrole-2-carboxylic acid is from experimental spectra. Data for Methyl 1H-pyrrole-2-carboxylate and the expected values for the title compound are estimations based on substituent effects. (d = doublet, s = singlet, br s = broad singlet)

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyrrole ring are sensitive to the electronic effects of the substituents. The carbonyl carbon of the methyl ester group is expected to have a chemical shift in the downfield region, typically around 160-170 ppm. The carbon atom attached to the chlorine (C5) will also be significantly shifted. The chemical shifts for the pyrrole ring carbons can be predicted based on the analysis of related compounds.

The table below summarizes the ¹³C NMR chemical shifts for Pyrrole-2-carboxylic acid and provides predicted values for this compound.

CompoundC2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C=O (ppm)OCH₃ (ppm)
Pyrrole-2-carboxylic acid124.0110.8115.8122.1162.7-
This compound (Expected) ~123 ~112 ~110 ~125 ~161 ~52

Data for Pyrrole-2-carboxylic acid is from experimental spectra. Expected values for the title compound are estimations based on known substituent chemical shift effects.

For halogenated analogs of this compound where the chloro group is replaced by a fluoro group, ¹⁹F NMR spectroscopy would be a powerful characterization tool. The ¹⁹F nucleus is 100% naturally abundant and has a spin of 1/2, making it highly amenable to NMR studies. The chemical shift of the fluorine atom is extremely sensitive to its electronic environment, providing a unique probe for structural and conformational analysis. nist.govdoi.org The large chemical shift dispersion in ¹⁹F NMR often allows for the resolution of signals from different fluorinated sites within a molecule, even in complex systems. nist.gov

In a hypothetical Methyl 5-fluoro-1H-pyrrole-2-carboxylate, the fluorine signal would likely appear as a doublet of doublets due to coupling with the H3 and H4 protons of the pyrrole ring. The magnitude of these coupling constants would provide valuable information about the through-bond connectivity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C-O, and C-Cl bonds, as well as vibrations associated with the pyrrole ring.

The N-H stretching vibration typically appears as a broad band in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibration of the ester group is expected to be a strong, sharp peak around 1700-1730 cm⁻¹. The C-O stretching of the ester will likely show a strong absorption in the 1200-1300 cm⁻¹ region. The C-Cl stretching vibration is generally observed in the fingerprint region, between 600 and 800 cm⁻¹. The aromatic C-H and C=C stretching vibrations of the pyrrole ring are also expected in their characteristic regions.

The following table outlines the expected characteristic IR absorption bands for this compound.

Functional GroupExpected Absorption Range (cm⁻¹)Intensity
N-H Stretch3200 - 3400Medium-Strong, Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic, -OCH₃)2850 - 2960Medium
C=O Stretch (Ester)1700 - 1730Strong, Sharp
C=C Stretch (Pyrrole Ring)1400 - 1600Medium
C-O Stretch (Ester)1200 - 1300Strong
C-N Stretch1000 - 1250Medium
C-Cl Stretch600 - 800Medium-Strong

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like this compound.

In an ESI-MS experiment, the compound would typically be observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. Given the presence of the basic nitrogen atom in the pyrrole ring, the protonated molecule is expected to be readily formed. The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one chlorine atom, with the [M+2]⁺ peak having an intensity of approximately one-third of the [M]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental composition of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual chemical compounds within a sample. The process involves a gas chromatograph, which vaporizes the sample and separates its components based on their different retention times as they travel through a capillary column. Subsequently, the separated components enter a mass spectrometer, which ionizes them and sorts the ions based on their mass-to-charge ratio (m/z), creating a unique mass spectrum for each component that acts as a chemical fingerprint.

While specific GC-MS data for this compound is not extensively detailed in the available literature, the technique is widely applied for the characterization of related pyrrole derivatives and other heterocyclic compounds. polimi.itnih.gov The analysis would provide two key pieces of information: the retention time (RT), which is the time it takes for the compound to pass through the column, and the mass spectrum, which shows the molecular ion peak and a characteristic fragmentation pattern. For a compound like this compound, the molecular ion peak would correspond to its molecular weight. The fragmentation pattern would result from the cleavage of the molecule at its most labile bonds, such as the ester group or the chloro-substituent, providing structural confirmation.

Table 1: Illustrative GC-MS Data for a Pyrrole Derivative This table is a representative example and does not depict actual data for this compound.

Retention Time (min)Detected Ion (m/z)Relative Intensity (%)Possible Fragment Identity
12.515960[M]+ (Molecular Ion)
12.5128100[M-OCH3]+
12.510045[M-COOCH3]+

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the unambiguous identification of chemical compounds by providing a highly accurate measurement of their mass-to-charge ratio, typically to four or more decimal places. This precision allows for the determination of a compound's elemental composition, as the exact mass of a molecule is unique to its specific atomic makeup. This capability distinguishes it from standard mass spectrometry, which may not be able to differentiate between molecules with the same nominal mass but different elemental formulas.

For this compound (C₆H₆ClNO₂), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. The presence of chlorine and its isotopic pattern (³⁵Cl and ³⁷Cl) would result in characteristic M+ and M+2 peaks in the mass spectrum, with a relative intensity ratio of approximately 3:1, further corroborating the presence of a single chlorine atom in the molecule. Spectroscopic analyses of various pyrrole derivatives frequently rely on HRMS to confirm their structures. nih.gov

Table 2: Exemplary HRMS Data for a Chloro-Substituted Pyrrole Derivative This table is a representative example and does not depict actual data for this compound.

Molecular FormulaCalculated Mass [M+H]+Measured Mass [M+H]+Difference (ppm)
C₆H₇³⁵ClNO₂160.0160160.0158-1.25
C₆H₇³⁷ClNO₂162.0131162.0129-1.23

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound is not reported in the cited literature, the structures of numerous related pyrrole derivatives have been successfully elucidated using this technique. cambridge.org For instance, the analysis of methyl 1-benzyl-5-(1-(4-chlorobenzoyloxy)-2-methoxy-2-oxoethyl)-4-(4-chlorophenyl)-1H-pyrrole-2-carboxylate revealed detailed information about the orientation of the substituent groups relative to the central pyrrole ring. cambridge.org Such studies provide invaluable insight into the solid-state conformation, intermolecular interactions (such as hydrogen bonding), and crystal packing of these molecules, which are crucial for understanding their physical properties and structure-activity relationships.

Table 3: Representative Crystallographic Data for a Substituted Pyrrole Compound Data presented is for a related pyrrole derivative and serves as an illustrative example. cambridge.org

ParameterValue
Empirical FormulaC₂₈H₂₂Cl₂NO₅
Crystal SystemTriclinic
Space GroupP-1
a (Å)9.987(1)
b (Å)11.012(2)
c (Å)12.345(2)
α (°)88.12(3)
β (°)85.45(3)
γ (°)76.98(2)
Volume (ų)1318.1(4)

Computational and Theoretical Investigations of Methyl 5 Chloro 1h Pyrrole 2 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and predicting the chemical behavior of pyrrole (B145914) derivatives. These methods model the molecule at the electronic level, providing detailed information about electron distribution, orbital energies, and molecular properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of organic molecules due to its balance of accuracy and efficiency. mdpi.com Studies on related pyrrole-2-carboxylate systems often employ DFT to optimize molecular geometry, calculate electronic properties, and predict spectroscopic features. researchgate.nettandfonline.com For instance, calculations on pyrrole-2-carboxylic acid have been performed at the B3LYP/6-311++G(d,p) level of theory to analyze π-electron delocalization and its influence on hydrogen bond strength. researchgate.net

For Methyl 5-chloro-1H-pyrrole-2-carboxylate, DFT calculations would be crucial for understanding the influence of the electron-withdrawing chlorine atom at the C5 position and the methyl ester group at the C2 position. These substituents significantly modulate the electron density distribution across the pyrrole ring. The chlorine atom, through its inductive effect, is expected to decrease the electron density of the ring, affecting its reactivity. DFT methods can quantify these effects through calculations of atomic charges, molecular electrostatic potential (MEP) maps, and frontier molecular orbitals (HOMO-LUMO). tandfonline.comnih.gov The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Local reactivity descriptors, which can be derived from DFT calculations, help identify the most probable sites for electrophilic and nucleophilic attacks. nih.govnih.gov In the case of this compound, these calculations would likely indicate the reactivity of different positions on the pyrrole ring and the carbonyl group.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory by solving the Schrödinger equation without extensive reliance on empirical parameters. These methods are often used to obtain more accurate energies and to benchmark results from DFT calculations. researchgate.net For example, ab initio calculations at the MP2/6-311++G(d,p) level have been applied to study the dimers of pyrrole-2-carboxylic acid, providing detailed insights into the nature and strength of intermolecular hydrogen bonds. researchgate.net Such calculations are valuable for accurately describing electron correlation effects, which are important for non-covalent interactions. While computationally more demanding than DFT, MP2 calculations can provide a more refined understanding of the electronic structure and interaction energies of this compound.

Conformational Analysis and Molecular Dynamics Simulations

The substitution pattern on the pyrrole ring gives rise to different possible conformations, primarily concerning the orientation of the methyl carboxylate group relative to the ring. Theoretical studies on 2-substituted pyrroles have identified two primary planar conformers: s-cis and s-trans. researchgate.netrsc.org In the s-cis conformation, the carbonyl oxygen and the pyrrole NH group are on the same side of the C-C bond connecting the ring and the substituent, whereas in the s-trans form, they are on opposite sides. rsc.org

DFT calculations on related pyrrol-2-yl compounds indicate that the relative stability of these conformers is governed by a delicate balance of steric effects, dipole-dipole interactions, and potential intramolecular or intermolecular hydrogen bonds. researchgate.netrsc.org For this compound, computational analysis would involve geometry optimization of both conformers to determine their relative energies and the energy barrier for their interconversion.

Molecular dynamics (MD) simulations can provide further insights into the conformational landscape and dynamic behavior of the molecule over time. By simulating the motion of atoms, MD can explore the accessible conformations in different environments (e.g., in solution or in the solid state) and analyze the stability of intermolecular complexes, such as dimers.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks in Crystalline Structures

The arrangement of molecules in the crystalline state is dictated by a complex network of intermolecular interactions. For pyrrole derivatives containing N-H and C=O groups, hydrogen bonding is a dominant directional force. mdpi.com

Crystal structure analysis of the parent compound, methyl 1H-pyrrole-2-carboxylate, reveals that molecules are linked by N-H⋯O hydrogen bonds, where the pyrrole N-H group acts as a hydrogen bond donor and the carbonyl oxygen of a neighboring molecule acts as an acceptor. mdpi.comnih.gov This interaction leads to the formation of infinite chains with a C(5) graph-set descriptor. mdpi.comnih.gov In addition to these strong hydrogen bonds, weaker C-H⋯O and C-H⋯π interactions contribute to the stabilization of the three-dimensional crystal packing. mdpi.comnih.gov

The presence of a chlorine atom in this compound would be expected to introduce additional types of interactions, such as C-Cl⋯H, C-Cl⋯O, or C-Cl⋯Cl contacts, and potentially alter the primary hydrogen bonding motif.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular contacts in crystals. Studies on methyl 1H-pyrrole-2-carboxylate show that H⋯H interactions are the most significant, accounting for approximately 45% of all intermolecular contacts. mdpi.comuni-regensburg.de This is followed by C⋯H/H⋯C and O⋯H/H⋯O contacts, which are characteristic of the hydrogen bonding and van der Waals forces present. The introduction of a chlorine atom would significantly change these percentages, with new C⋯Cl/Cl⋯C and H⋯Cl/Cl⋯H contacts appearing.

Hirshfeld Surface Analysis of Intermolecular Contacts in Methyl 1H-pyrrole-2-carboxylate mdpi.comuni-regensburg.de
Interaction TypeContribution (%)

Theoretical Studies on Spectroscopic Properties (e.g., Vibrational Spectra)

Theoretical calculations are invaluable for interpreting and assigning experimental spectra. DFT calculations can accurately predict vibrational frequencies (infrared and Raman), which correspond to the different vibrational modes of the molecule (stretching, bending, etc.). researchgate.netnih.gov

By calculating the vibrational spectrum of this compound, each calculated frequency can be animated and assigned to specific atomic motions. This is particularly useful for assigning complex regions of the experimental spectrum. A common practice is to scale the calculated frequencies by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations. researchgate.net

Key vibrational modes for this molecule would include the N-H stretching frequency, which is sensitive to hydrogen bonding, the C=O stretching of the ester group, and various C-Cl, C-N, and C-C stretching and bending modes of the pyrrole ring. A comparison between the theoretical spectra of the s-cis and s-trans conformers could also help identify which conformer is present experimentally. nih.gov

Example of Calculated vs. Experimental Vibrational Frequencies for a Related Pyrrole Derivative
Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
ν(N-H)34973495N-H stretch
ν(C=O)17251720Carbonyl stretch
ν(Ring)15501548Pyrrole ring stretch
ν(C-Cl)750745C-Cl stretch

Note: The data in this table is illustrative for a hypothetical related compound and serves to demonstrate the application of theoretical calculations in vibrational spectroscopy.

Aromaticity Analysis of Pyrrole-2-carboxylate Systems

The aromaticity of the pyrrole ring is a key aspect of its structure and reactivity. Aromaticity can be assessed computationally using various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These methods quantify the extent of π-electron delocalization within the ring.

Quantitative Structure-Activity Relationship (QSAR) Methodologies in Pyrrole Derivative Research

Quantitative Structure-Activity Relationship (QSAR) represents a computational and statistical approach aimed at establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the realm of pyrrole derivative research, QSAR methodologies are instrumental in predicting the activity of novel compounds, optimizing lead structures, and understanding the molecular properties that govern their biological effects. These studies are crucial for expediting the drug discovery process by prioritizing the synthesis of compounds with the highest potential for desired biological activities. nih.govnih.gov

The fundamental principle of QSAR is that the biological activity of a chemical is a function of its molecular structure. By quantifying variations in structural properties, it is possible to develop predictive models. In the context of pyrrole derivatives, these models are built upon datasets of compounds with known activities, such as antioxidant, antimicrobial, or enzyme inhibitory functions. nih.govacs.org

A typical QSAR study on pyrrole derivatives involves several key steps:

Data Set Selection: A series of pyrrole derivatives with experimentally determined biological activities is compiled.

Molecular Descriptor Calculation: A wide array of molecular descriptors is calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties. Quantum chemical calculations are often employed to derive more accurate electronic descriptors. nih.gov

Model Development: Statistical methods are used to develop a mathematical equation that correlates the molecular descriptors with the biological activity. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN). nih.gov

Model Validation: The predictive power of the developed QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

Key Molecular Descriptors in Pyrrole QSAR Studies

The selection of appropriate molecular descriptors is a critical aspect of QSAR modeling. For pyrrole derivatives, a variety of descriptors have been shown to be important in correlating structure with activity. These can be broadly categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule and are often calculated using quantum chemical methods. Important electronic descriptors for pyrrole derivatives include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. nih.govresearchgate.net The HOMO energy, for instance, is often related to the molecule's ability to donate electrons, which can be crucial for antioxidant activity. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule. Molar refractivity (MR) and various topological indices are commonly used steric descriptors that can influence how a pyrrole derivative interacts with a biological target.

Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (logP) is the most widely used descriptor for hydrophobicity. mdpi.com It plays a significant role in how a compound is absorbed, distributed, metabolized, and excreted (ADME properties).

Topological Descriptors: These are numerical values that describe the atomic connectivity in a molecule.

The following table provides examples of molecular descriptors that are frequently employed in QSAR studies of pyrrole derivatives and their typical influence on biological activity.

Descriptor CategoryDescriptor ExampleTypical Influence on Biological Activity
Electronic HOMO EnergyHigher values can correlate with increased antioxidant activity. nih.gov
LUMO EnergyLower values can be indicative of better electron-accepting capabilities. mdpi.com
Dipole MomentCan influence solubility and binding to polar targets.
Steric Molar Refractivity (MR)Relates to the volume of the molecule and can impact binding affinity.
Hydrophobic LogPAffects membrane permeability and transport to the site of action. mdpi.com
Topological Molecular Connectivity IndicesDescribe the degree of branching and complexity of the molecular structure.

Statistical Methods and Model Validation in Pyrrole QSAR

The development of a predictive QSAR model relies on the application of various statistical techniques. Multiple Linear Regression (MLR) is a commonly used method that aims to establish a linear relationship between the dependent variable (biological activity) and a set of independent variables (molecular descriptors). nih.gov Genetic Algorithms (GA) can be coupled with MLR to select the most relevant descriptors from a large pool. nih.gov

Artificial Neural Networks (ANN) represent a more complex, non-linear approach that can sometimes yield models with superior predictive power compared to linear methods. nih.gov Regardless of the method used, the statistical quality and predictive ability of the QSAR model must be thoroughly validated.

Key statistical parameters used to evaluate the performance of QSAR models for pyrrole derivatives are presented in the table below.

Statistical ParameterSymbolDescriptionAcceptable Value
Coefficient of Determination Indicates the proportion of the variance in the dependent variable that is predictable from the independent variables.> 0.6
Cross-validated R² q² or Q²A measure of the predictive ability of the model, determined through internal validation (e.g., leave-one-out).> 0.5
Predicted R² for External Test Set pred_r²Measures the predictive power of the model on an external set of compounds not used in model development.> 0.5
Root Mean Square Error RMSERepresents the standard deviation of the residuals (prediction errors).As low as possible

Recent QSAR studies on pyrrole derivatives have demonstrated the utility of these methodologies in various therapeutic areas. For example, QSAR models have been successfully developed to predict the antioxidant activities of pyrrole derivatives by correlating them with quantum chemical descriptors like HOMO energy and bond lengths. nih.gov In other studies, 2D and 3D-QSAR approaches have been employed to identify key structural features required for the antitubercular activity of oxadiazole-ligated pyrrole derivatives. nih.gov Furthermore, field-based QSAR (FB-QSAR) has been used to design novel N-pyrrole carboxylic acid derivatives as potent inhibitors of cyclooxygenase (COX) enzymes. acs.orgresearchgate.net These examples underscore the power of QSAR in guiding the rational design of new pyrrole-based therapeutic agents.

Applications of Methyl 5 Chloro 1h Pyrrole 2 Carboxylate in Advanced Chemical Research

Role as a Chemical Building Block in Organic Synthesis

The compound is a versatile intermediate in organic synthesis, providing a foundational scaffold for constructing a wide array of more elaborate molecules. The chloro and ester functionalities act as handles for subsequent chemical transformations, enabling chemists to build molecular complexity in a controlled manner.

The pyrrole (B145914) nucleus is a core structural fragment in numerous natural products and biologically active compounds. researchgate.net Methyl 5-chloro-1H-pyrrole-2-carboxylate is employed as a starting material for synthesizing more complex heterocyclic systems. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common linkage in many pharmaceutical agents. Furthermore, the pyrrole ring itself can undergo various reactions, including electrophilic substitution, allowing for the introduction of additional functional groups and the construction of fused ring systems. The synthesis of diverse pyrrole derivatives is a significant area of focus due to their wide-ranging applications. bohrium.com

Halogenated pyrroles are of significant interest in medicinal chemistry and materials science. researchgate.net The presence of a halogen atom can profoundly influence a molecule's physical, chemical, and biological properties, including its lipophilicity and binding affinity to biological targets. This compound is a direct precursor to what are known as halogen-doped pyrrole scaffolds. researchgate.net This building block is particularly useful for creating molecules containing the chloro-pyrrole-2-carboxamide fragment, which is found in several anti-infective agents and bioactive marine natural products. nih.gov The synthesis of such scaffolds often involves the chlorination of a pyrrole precursor, such as ethyl 5-methyl-1H-pyrrole-2-carboxylate, using reagents like N-chlorosuccinimide. nih.govacs.org The resulting chlorinated pyrrole can then be further modified to produce a library of halogenated compounds for research purposes.

Table 1: Examples of Reactions for Preparing Halogenated Pyrrole Scaffolds

PrecursorReagentProduct TypeReference
Ethyl 5-methyl-1H-pyrrole-2-carboxylateN-chlorosuccinimideChlorinated pyrrole ester nih.gov
Ethyl 5-methyl-1H-pyrrole-2-carboxylateSelectfluorFluorinated pyrrole ester nih.govacs.org
2-Trichloroacetyl-5-methyl-1H-pyrroleN-chlorosuccinimideChlorinated trichloroacetyl pyrrole nih.govacs.org

Development of Pyrrole-Based Derivatives for Diverse Research Purposes

The inherent reactivity of this compound allows for the systematic development of a multitude of derivatives. These derivatives are synthesized to explore new chemical space and to fine-tune properties for specific research applications.

The functional groups on this compound can be chemically altered to modify the molecule's reactivity and selectivity in subsequent reactions. A common strategy involves the hydrolysis of the methyl ester to the corresponding carboxylic acid. acs.org This carboxylic acid is a versatile intermediate that can be converted into a more reactive acyl chloride by treatment with reagents like oxalyl chloride. researchgate.net The resulting acyl chloride is a highly reactive electrophile, readily participating in reactions with various nucleophiles to form amides, esters, and other derivatives. Additionally, the pyrrole nitrogen can be protected with various groups, such as sulfonyl groups, to reduce the ring's reactivity, allowing for more selective functionalization at other positions. researchgate.net

Table 2: Key Structural Modifications and Their Purpose

Starting Functional GroupReagent(s)Resulting Functional GroupPurposeReference
Methyl EsterNaOH, then HClCarboxylic AcidPrecursor for amides and other derivatives acs.org
Carboxylic AcidOxalyl ChlorideAcyl ChlorideEnhanced reactivity for acylation reactions researchgate.net
N-HSulfonyl ChlorideN-SulfonylProtection of the pyrrole ring, directs substitution researchgate.net

Pyrrole-containing compounds are prevalent in pharmaceuticals, acting as anti-inflammatory, antimicrobial, and anti-cancer agents. researchgate.net Derivatives of this compound are valuable as pharmaceutical intermediates—molecular building blocks used in the synthesis of active pharmaceutical ingredients (APIs). arborpharmchem.comq100lifesciences.com The halogenated pyrrole motif is particularly important; for instance, related fluorinated pyrrole carboxylates are key building blocks for drug candidates targeting the hepatitis B virus. researchgate.netnih.gov The synthesis of novel 5-methyl-2-carboxamidepyrrole-based molecules has also led to the discovery of dual inhibitors of mPGES-1 and sEH, which are promising anticancer candidates. nih.gov The ability to systematically modify the structure of the initial pyrrole scaffold allows medicinal chemists to perform structure-activity relationship (SAR) studies, optimizing the compound's efficacy and properties. bohrium.com

Investigation in Materials Science Research

The pyrrole ring is a fundamental unit in materials science, most notably as the monomer for the conducting polymer polypyrrole. researchgate.net Functionalized pyrroles like this compound are investigated for the synthesis of novel materials with tailored properties. The chloro and ester groups can be used to influence the electronic properties, solubility, and processability of pyrrole-based polymers. These functional groups can also serve as attachment points for grafting the pyrrole unit onto other polymer backbones or surfaces, creating new functional materials. The growing interest in pyrrolic products for applications in materials science necessitates the development of selective chemistry for the functionalization of the pyrrole core, a role that intermediates like this compound can fulfill. researchgate.net

Development of New Materials with Tailored Properties

There is currently no specific information available in scientific literature or patent databases detailing the direct use of this compound in the development of new materials with tailored properties. While the broader class of pyrrole compounds is significant in materials science, particularly in the synthesis of conductive polymers like polypyrrole, the specific contribution or application of this chlorinated ester as a monomer or precursor for functional materials is not documented. Research in this area tends to focus on other pyrrole derivatives.

Studies on Doped Poly(pyrrole-3-carboxylic acid) Analogs

No published studies or patents were identified that specifically describe the use of this compound in the synthesis or study of doped poly(pyrrole-3-carboxylic acid) analogs. The research on doped polypyrroles is extensive, but it does not specify the incorporation or use of this particular compound.

Studies in Biochemical and Enzymatic Pathways

Mechanisms of Interaction with Biological Macromolecules

There is no available research detailing the specific mechanisms of interaction between this compound and biological macromolecules. Investigations into how various pyrrole-containing molecules bind to proteins and other biological targets have been conducted for different derivatives, but not for this specific compound.

Influence on Cellular Signaling Mechanisms

No studies have been found that investigate or report on the influence of this compound on cellular signaling mechanisms. The effects of various complex pyrrole-containing compounds on cellular pathways are a subject of research, but this specific ester has not been a focus of such studies.

Design and Synthesis of Pyrrole-Based Chemical Probes

There is no specific mention in the available scientific literature or patents of this compound being used as a precursor or key component in the design and synthesis of pyrrole-based chemical probes. The development of fluorescent and other chemical probes based on the pyrrole scaffold is an active area of research, but these syntheses have been reported to start from other pyrrole derivatives nih.gov.

Future Directions and Emerging Research Avenues for Methyl 5 Chloro 1h Pyrrole 2 Carboxylate

Advancements in Stereoselective Synthesis

The development of stereoselective synthetic methods is crucial for producing enantiomerically pure derivatives of Methyl 5-chloro-1H-pyrrole-2-carboxylate, which is essential for targeted biological applications. Current research in pyrrole (B145914) chemistry highlights a move towards asymmetric catalysis to control the three-dimensional arrangement of atoms in new molecules.

Future advancements will likely focus on organocatalytic and transition-metal-catalyzed reactions that can introduce chiral centers into the pyrrole ring or its substituents with high precision. For instance, asymmetric dearomatization of the pyrrole core via iridium-catalyzed allylic substitution has been shown to produce spiro-2H-pyrrole derivatives with excellent enantioselectivity (up to 96% ee) rsc.org. Adapting such methodologies to a substituted scaffold like this compound could generate complex, chiral molecules that are otherwise difficult to access.

Another promising approach is the use of chiral catalysts, such as isothiourea organocatalysts, for enantioselective syntheses involving pyrrole-derived starting materials thieme-connect.com. Palladium-catalyzed asymmetric annulation reactions have also been developed to construct key intermediates for the synthesis of pyrrole alkaloid natural products from precursors like 5-bromopyrrole-2-carboxylate esters, which are structurally similar to the target compound acs.org. The application of these advanced catalytic methods could enable the efficient and stereocontrolled synthesis of novel chiral derivatives.

Table 1: Examples of Stereoselective Synthesis Methods for Pyrrole Derivatives

Catalytic System Reaction Type Achieved Enantioselectivity (ee) Potential Application Reference
[Ir(cod)Cl]₂ / Phosphoramidite Ligand Intramolecular Asymmetric Allylic Alkylation Up to 96% Synthesis of spiro-2H-pyrroles rsc.org
Palladium / Chiral Ligand Asymmetric Alkylation-Annulation High (not specified) Construction of pyrrolopiperazinones acs.org

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

High-throughput screening (HTS) and combinatorial chemistry are powerful tools for rapidly generating and evaluating large libraries of compounds to identify new drug leads. The this compound scaffold is an ideal starting point for creating such libraries due to its potential for diversification at multiple positions (the N-H position and the C3 and C4 positions on the ring).

Future efforts will likely involve the creation of focused libraries of derivatives by systematically modifying the core structure. These libraries can then be screened against a wide range of biological targets to uncover novel activities nih.govnih.gov. For example, HTS programs have successfully identified pyrrole-2-carboxylate derivatives with potent antibacterial activity mdpi.com. Applying this strategy to derivatives of this compound could lead to the discovery of new agents against drug-resistant bacteria or other pathogens plos.orgnih.gov.

Combinatorial approaches, where different building blocks are systematically combined, can efficiently produce a vast number of unique structures. This methodology is well-suited for structure-activity relationship (SAR) studies, helping to quickly identify the key structural features required for biological activity bohrium.com.

Integration with Advanced Catalytic Systems

The functionalization of the pyrrole ring is a key step in creating diverse derivatives. The integration of this compound with advanced catalytic systems offers a pathway to selectively modify the molecule's structure. Modern catalysis, including metal-catalyzed C-H functionalization, photocatalysis, and electrochemical methods, provides powerful tools for this purpose nih.govresearchgate.net.

Transition-metal-catalyzed C-H activation, for instance, allows for the direct introduction of new functional groups onto the pyrrole core without the need for pre-functionalized starting materials, which is an efficient and atom-economical approach researchgate.netresearchgate.net. Ruthenium-based pincer-type catalysts, for example, have been used for the dehydrogenative coupling of alcohols to form substituted pyrroles organic-chemistry.org. Applying such catalysts could enable the selective functionalization of the C3 or C4 positions of the this compound ring.

Furthermore, photocatalyzed and electrochemical reactions are emerging as sustainable and powerful methods for pyrrole functionalization, often proceeding under mild conditions with unique selectivity nih.govresearchgate.net. These techniques could be used to forge new carbon-carbon or carbon-heteroatom bonds, expanding the chemical space accessible from this scaffold.

Computational Design and Prediction of Novel Pyrrole-Based Compounds

Computational chemistry and in silico drug design are becoming indispensable in modern medicinal chemistry for accelerating the discovery of new therapeutic agents. mdpi.comnih.gov These methods can be applied to this compound to design novel derivatives with enhanced potency and selectivity for specific biological targets.

Structure-based drug design, which utilizes the three-dimensional structure of a target protein, can be employed to design molecules that fit precisely into the active site. Molecular docking studies can predict the binding modes and affinities of designed derivatives, helping to prioritize which compounds to synthesize researchgate.netnih.govnih.gov. For example, docking has been used to guide the design of pyrrole derivatives as inhibitors of enzymes like monoamine oxidase and VEGFR-2 nih.govnih.gov.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of pyrrole derivatives with their biological activity. These models can then be used to predict the activity of virtual compounds, further guiding the design process nih.govacs.org. Such computational approaches, combined with ADME (absorption, distribution, metabolism, and excretion) predictions, can significantly streamline the drug discovery pipeline by identifying promising candidates with good drug-like properties early on researchgate.net.

Table 2: Application of Computational Methods in Pyrrole Derivative Design

Computational Method Application Target Example Reference
Molecular Docking Predict binding affinity and interactions Tubulin, InhA, Topoisomerase II, VEGFR-2 mdpi.comnih.govresearchgate.netnih.gov
Virtual Screening Identify potential inhibitors from databases Colchicine-binding site of tubulin mdpi.com
QSAR Correlate structure with biological activity COX-1/COX-2 inhibitors nih.govacs.org

Exploration in Niche Areas of Chemical Biology

Beyond traditional drug discovery targets, derivatives of this compound hold promise for application in niche areas of chemical biology. These specialized fields utilize custom-designed molecules to probe and manipulate biological systems.

One such area is the development of chemical probes. By attaching a fluorescent tag or other reporter group to the pyrrole scaffold, it may be possible to create probes for visualizing biological targets like enzymes or receptors within living cells nih.gov. The pyrrole core itself can be part of a fluorophore, and medicinal chemistry optimization can lead to probes with improved properties for biological imaging.

Another emerging application is in the design of peptidomimetics, where pyrrole-based scaffolds are used to mimic secondary protein structures like β-turns and γ-turns nih.gov. Such mimics can be used to disrupt protein-protein interactions that are implicated in disease. The defined geometry of the pyrrole ring makes it an attractive template for creating these structurally constrained molecules.

Finally, exploring the anti-virulence potential of derivatives represents another novel research avenue. Instead of killing bacteria directly, anti-virulence agents disarm them by inhibiting factors required for infection, such as efflux pumps. Pyrrole-based compounds have already been identified as promising efflux pump inhibitors, suggesting that derivatives of this compound could be developed as part of a strategy to combat antibiotic resistance plos.org.

Q & A

Q. What are the common synthetic routes for Methyl 5-chloro-1H-pyrrole-2-carboxylate, and what analytical techniques confirm its purity?

Methodological Answer: The compound is typically synthesized via cyclization reactions or functional group modifications. For example, describes a cyclization approach using aluminum chloride (AlCl₃) in 1,2-dichlorobenzene at 378 K, yielding a 73% product after recrystallization. Key analytical techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ ~3.65 ppm for OCH₃ groups) confirm structural integrity and substituent positions .
  • Infrared (IR) Spectroscopy : Peaks at ~1731 cm⁻¹ (C=O ester) and 1701 cm⁻¹ (N–C=O) validate functional groups .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 245 [M⁺]) and fragmentation patterns verify molecular weight .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry and crystal packing (e.g., C–H⋯π interactions) .

Q. How is X-ray crystallography applied to determine the molecular structure, and what software is typically used?

Methodological Answer: X-ray crystallography involves irradiating single crystals to generate diffraction patterns, which are solved using software like SHELXL ( ). Key steps include:

Data Collection : High-resolution diffraction data (e.g., Cu-Kα radiation) are collected.

Structure Solution : SHELXD or SHELXS (part of the SHELX suite) generates initial phases .

Refinement : SHELXL refines atomic positions and thermal parameters, with validation tools like ORTEP-3 () visualizing bond lengths/angles .

Validation : Tools like PLATON () check for errors in geometry, hydrogen bonding, and twinning .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when characterizing derivatives?

Methodological Answer: Contradictions in NMR data (e.g., overlapping signals or ambiguous coupling constants) can be addressed by:

  • 2D NMR Techniques : COSY and HSQC correlate proton-proton and proton-carbon interactions, resolving complex splitting patterns .
  • Computational Modeling : Density Functional Theory (DFT) predicts chemical shifts, which are compared to experimental data .
  • Variable Temperature NMR : Reduces signal broadening caused by dynamic processes (e.g., ring puckering) .

Q. What strategies optimize reaction conditions to minimize byproducts in the synthesis?

Methodological Answer: Byproduct formation can be mitigated via:

  • Temperature Control : highlights maintaining 378 K during cyclization to favor the desired product over side reactions .
  • Catalyst Screening : Aluminum chloride (AlCl₃) promotes regioselectivity, while avoiding Brønsted acids reduces ester hydrolysis .
  • Solvent Selection : Polar aprotic solvents (e.g., 1,2-dichlorobenzene) stabilize intermediates and reduce competing pathways .
  • In Situ Monitoring : Techniques like TLC or HPLC track reaction progress, enabling timely termination .

Q. How do hydrogen bonding patterns influence the crystal packing, and what analytical methods identify these interactions?

Methodological Answer: Hydrogen bonding (H-bonding) dictates crystal packing and stability. and describe:

  • Graph Set Analysis : Classifies H-bond motifs (e.g., R₂²(8) rings) to predict aggregation behavior .
  • X-ray Diffraction : Identifies H-bond donor-acceptor distances (e.g., 2.8–3.2 Å for O–H⋯O) .
  • IR Spectroscopy : Broad peaks at 2500–3300 cm⁻¹ indicate N–H or O–H stretching .
    Weak interactions like C–H⋯π (Table 1 in ) further stabilize crystal lattices .

Q. How can computational tools assist in retrosynthetic planning for derivatives?

Methodological Answer: AI-driven platforms (e.g., ’s retrosynthesis analysis) use databases like Reaxys or Pistachio to propose synthetic routes. Key steps include:

Precursor Scoring : Ranks starting materials based on availability and reactivity .

Feasibility Filters : Excludes routes with low plausibility scores (<0.01) .

One-Step Synthesis Prediction : Prioritizes direct pathways to minimize purification steps .

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